![molecular formula C17H25NO2 B15212500 (6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes multiple chiral centers and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor, followed by selective functionalization to introduce the hydroxyl group and other substituents. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of specific structural features on biological activity. Its multiple chiral centers and functional groups make it an interesting subject for studying stereochemistry and its impact on biological interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of various materials, including polymers and specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and other functional groups can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
(6S,6aS,7R,10S,10aR)-6-(indol-3-yl)-7,11,11-trimethyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanoindeno[2,1-b]indole: This compound has a similar core structure but includes an indole group, which can significantly alter its chemical and biological properties.
Madecassic acid: This compound shares some structural similarities but has different functional groups and stereochemistry, leading to distinct properties and applications.
Uniqueness
The uniqueness of (6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one lies in its specific combination of chiral centers and functional groups, which provide a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C17H25NO2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC名 |
(6R,6aS,8R,10S,10aR)-2-hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydro-5H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C17H25NO2/c1-10-7-11(2)15-14-13(5-6-18(20)16(14)19)8-12(3)17(15,4)9-10/h5-6,10-12,15,20H,7-9H2,1-4H3/t10-,11+,12-,15+,17+/m1/s1 |
InChIキー |
YLGHOMPSHZVVAG-QJOIDAIFSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]([C@H]2C3=C(C[C@H]([C@@]2(C1)C)C)C=CN(C3=O)O)C |
正規SMILES |
CC1CC(C2C3=C(CC(C2(C1)C)C)C=CN(C3=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



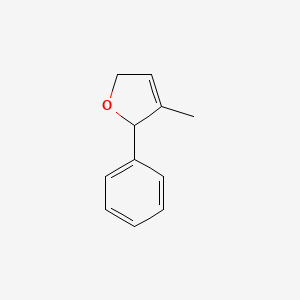
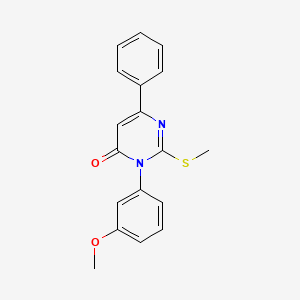


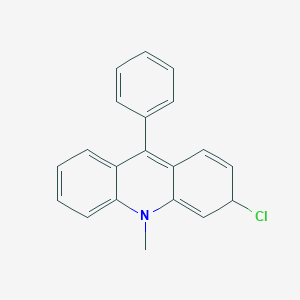
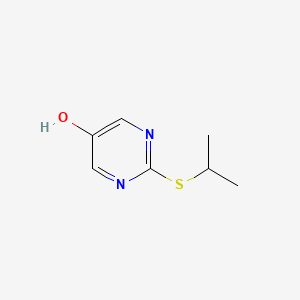
![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
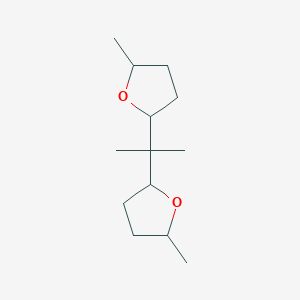
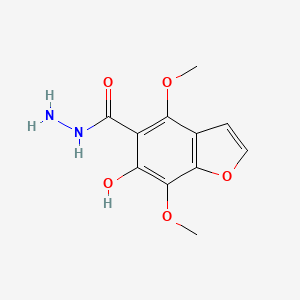


![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
